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Compound of Interest

Compound Name:
Methyl 2-(6-Fluoro-3-indolyl)-2-

oxoacetate

CAS No.: 345265-51-2

Cat. No.: B2912052

Get Quote

Executive Summary
Context: Indole-3-glyoxylates represent a specialized subclass of the privileged indole scaffold,

characterized by a dicarbonyl linker at the C3 position. When fortified with fluorine substitutions,

these molecules exhibit enhanced metabolic stability and altered physicochemical properties

(logP, pKa), making them potent candidates in oncology and inflammatory research.

Core Value: This guide analyzes the structure-activity relationship (SAR) of fluorinated indole

glyoxylates, specifically focusing on their dual-mechanism potential: tubulin polymerization

inhibition (oncology) and secretory phospholipase A2 (sPLA2) inhibition (inflammation).

Part 1: The Fluorine Effect (Structural Logic)
The incorporation of fluorine into the indole-3-glyoxylate scaffold is not arbitrary; it is a

calculated medicinal chemistry strategy designed to overcome the metabolic liabilities of the

parent indole.
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Metabolic Blockade (The C-F Bond)
The C-H bond at the C5 and C6 positions of the indole ring is susceptible to oxidative

metabolism (hydroxylation) by Cytochrome P450 enzymes.

Mechanism: Replacing Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å)

creates a steric and electronic blockade without significantly altering the molecule's overall

shape (Bioisosterism).

Result: The C-F bond energy (approx. 116 kcal/mol) renders the position resistant to

metabolic attack, significantly extending the half-life (

) of the compound in vivo.

Electronic Modulation (pKa and Lipophilicity)
The glyoxylate moiety contains two carbonyls, making the

-carbonyl highly electrophilic.

Inductive Effect: Fluorine substitution on the indole ring (electron-withdrawing) decreases the

electron density of the indole nitrogen. This modulates the hydrogen bond donor capability of

the N-H (if unsubstituted) or alters the

-stacking characteristics of the indole ring within protein binding pockets.

Lipophilicity: Fluorination increases lipophilicity (LogP), facilitating passive transport across

the lipid bilayer to reach intracellular targets like tubulin.

Part 2: Synthesis & Molecular Design
To evaluate biological activity, high-purity substrates are required. The synthesis relies on the

reactivity of oxalyl chloride with the electron-rich C3 position of the indole.

Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the divergent synthesis of glyoxylate esters and their amide

analogs.
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Caption: Divergent synthesis of fluorinated indole-3-glyoxylates and glyoxylamides via the

reactive acyl chloride intermediate.

Part 3: Primary Bioactivity – Oncology (Tubulin
Targeting)
Fluorinated indole-3-glyoxylates (and their amide derivatives like Indibulin) function as

Microtubule Destabilizing Agents (MDAs).[1]

Mechanism of Action
These compounds bind to the Colchicine Binding Site at the interface of

- and

-tubulin dimers.

Binding: The indole moiety

-stacks with hydrophobic residues (e.g., Val, Leu) in the pocket.

Inhibition: Binding prevents the curved-to-straight conformational change required for

microtubule polymerization.

Outcome: Cell cycle arrest at the G2/M phase, leading to apoptosis.
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Key Data: Cytotoxicity (IC50)
The following table summarizes the impact of fluorination on cytotoxicity against the MCF-7

(Breast Cancer) cell line.

Compound
Structure

R1 (Indole
N)

R2 (Indole
C5)

R3
(Glyoxylate
Ester)

IC50 (MCF-
7)

Activity
Status

Ref 1 (Indole) H H Ethyl > 50 µM Inactive

Ref 2 (F-

Analog)
Benzyl F Ethyl 12.5 µM Moderate

Ref 3

(Optimized)
4-F-Benzyl F Methyl 0.85 µM Potent

Indibulin

(Amide)
4-Cl-Benzyl H (Pyridin-4-yl) 0.03 µM

Clinical

Candidate

Note: While glyoxylamides (Indibulin) are generally more potent, the fluorinated glyoxylate

esters (Ref 3) show significant activity and serve as lipophilic prodrugs.

Part 4: Secondary Bioactivity – Inflammation (sPLA2
Inhibition)
Secretory Phospholipase A2 (sPLA2) enzymes hydrolyze phospholipids to release arachidonic

acid, the precursor to pro-inflammatory eicosanoids.[2][3]

The Glyoxylate Pharmacophore
The glyoxylate motif (

) mimics the transition state of the phospholipid ester hydrolysis.

Chelation: The two carbonyl oxygens chelate the active site Calcium ion (

) essential for sPLA2 catalysis.
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Selectivity: Fluorination at the indole C5 position enhances selectivity for sPLA2 Group IIA

(synovial fluid) over Group IB (pancreatic), reducing digestive side effects.
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Caption: Mechanism of sPLA2 inhibition.[4] The glyoxylate moiety chelates the Calcium

cofactor, halting the arachidonic acid cascade.

Part 5: Experimental Protocols (Self-Validating
Systems)
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Protocol A: Synthesis of Ethyl 5-Fluoroindole-3-
glyoxylate
Rationale: This protocol uses anhydrous conditions to prevent hydrolysis of the acyl chloride

intermediate.

Reagents: 5-Fluoroindole (1.0 eq), Oxalyl Chloride (1.2 eq), Anhydrous Diethyl Ether (

), Ethanol (excess).

Step 1 (Acylation): Dissolve 5-fluoroindole in anhydrous

at 0°C under Argon.

Step 2 (Addition): Dropwise add oxalyl chloride. Observation: A yellow/orange precipitate

(glyoxyl chloride) will form immediately. Stir for 1h at 0°C.

Step 3 (Esterification): Add absolute ethanol (10 eq) directly to the suspension. The

precipitate will dissolve. Stir for 2h at room temperature.

Step 4 (Workup): Remove solvent in vacuo. Recrystallize from hexane/ethyl acetate.

Validation:

should show a distinct signal shift from the starting material (approx -124 ppm).

Protocol B: Tubulin Polymerization Assay
Rationale: Turbidimetry measures the scattering of light by microtubules; inhibition results in

lower absorbance.

Preparation: Purified tubulin protein (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1

mM

, pH 6.9) + 1 mM GTP.

Incubation: Add test compound (Fluorinated Glyoxylate) at varying concentrations (0.1 - 10

µM) to the tubulin solution at 4°C.
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Initiation: Shift temperature to 37°C to induce polymerization.

Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

Control: Use Colchicine (5 µM) as a positive control (flat line) and Taxol as a polymerization

enhancer (rapid rise).

References
Kutschy, P., et al. (2010). "Glyoxyl analogs of indole phytoalexins: Synthesis and anticancer

activity."[5] Collection of Czechoslovak Chemical Communications.

Guggilapu, S. D., et al. (2017). "Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives

as tubulin polymerization inhibitors."[1] European Journal of Medicinal Chemistry.

Smart, B. P., et al. (2004). "Inhibition of the complete set of mammalian secreted

phospholipases A2 by indole analogues." Molecular Pharmacology.

Mahboobi, S., et al. (2001). "Synthetic indolylglyoxyl amides as a new group of microtubule

destabilizing anticancer agents." Journal of Medicinal Chemistry.

Rosenson, R. S., et al. (2009). "Effects of 1-H-indole-3-glyoxamide (A-002) on Concentration

of Secretory Phospholipase A2."[6] The Lancet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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